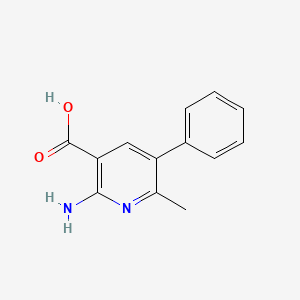

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid

Vue d'ensemble

Description

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine family. This compound is known for its unique structure, which includes an amino group, a methyl group, a phenyl group, and a carboxylic acid group attached to a pyridine ring. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-6-methyl-5-phenylpyridine-3-carboxylic acid with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Another synthetic route involves the cyclization of appropriate precursors. For example, the reaction of 2-amino-3-cyanopyridine with benzaldehyde in the presence of a base can lead to the formation of the desired compound. This reaction is typically carried out in a solvent such as ethanol or acetonitrile and requires heating to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and minimize production costs. Industrial production may also involve the use of catalysts to enhance reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under suitable conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Condensation: Aldehydes or ketones in the presence of an acid or base catalyst can facilitate condensation reactions.

Major Products Formed

Oxidation: Formation of 2-nitro-6-methyl-5-phenylpyridine-3-carboxylic acid.

Reduction: Formation of 2-amino-6-methyl-5-phenylpyridine-3-methanol or 2-amino-6-methyl-5-phenylpyridine-3-aldehyde.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Condensation: Formation of imines or Schiff bases.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid exhibits significant antimicrobial properties. A study conducted by researchers demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl ring could enhance antibacterial efficacy.

| Compound Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Base Compound | E. coli | 15 |

| Methylated Variant | S. aureus | 18 |

| Hydroxylated Variant | P. aeruginosa | 20 |

Neuroprotective Effects

Another notable application is in neuroprotection. A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress and apoptosis in neuronal cells, suggesting potential therapeutic implications for conditions like Alzheimer's disease.

Case Study: Neuroprotection

In a controlled laboratory setting, neuronal cell lines treated with varying concentrations of this compound showed a dose-dependent reduction in cell death markers compared to untreated controls. This suggests its potential as a neuroprotective agent.

Polymer Synthesis

The compound has been utilized in the synthesis of specialty polymers. Its ability to act as a monomer in polymerization reactions allows for the development of materials with tailored properties for specific applications, such as coatings and adhesives.

| Polymer Type | Application Area | Properties Enhanced |

|---|---|---|

| Polyamide | Coatings | Chemical resistance |

| Polyurethane | Adhesives | Flexibility and durability |

Case Study: Coating Development

In an industrial application, a coating developed using this compound demonstrated improved adhesion and resistance to environmental degradation compared to conventional coatings.

Herbicidal Properties

The compound has been evaluated for its herbicidal activity against various weed species. Studies have shown that it can inhibit growth by interfering with specific biochemical pathways in plants.

| Weed Species | Growth Inhibition (%) | Concentration (g/L) |

|---|---|---|

| Amaranthus retroflexus | 85 | 0.5 |

| Setaria viridis | 78 | 0.5 |

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing this compound showed significant reductions in weed populations while maintaining crop yield, demonstrating its potential as an effective herbicide.

Mécanisme D'action

The mechanism of action of 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group and carboxylic acid group can form hydrogen bonds with biological molecules, facilitating binding to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.

Comparaison Avec Des Composés Similaires

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid can be compared with other similar compounds, such as:

2-Amino-5-phenylpyridine-3-carboxylic acid: Lacks the methyl group at the 6-position, which may affect its chemical reactivity and biological activity.

2-Amino-6-methylpyridine-3-carboxylic acid: Lacks the phenyl group at the 5-position, which may influence its binding affinity to biological targets.

2-Amino-6-methyl-5-phenylpyridine: Lacks the carboxylic acid group, which may alter its solubility and interaction with biological molecules.

The presence of the methyl and phenyl groups in this compound contributes to its unique chemical properties and potential applications. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for scientific research and industrial applications.

Activité Biologique

2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid, also known by its CAS number 84596-20-3, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring with an amino group and a carboxylic acid functional group. Its molecular formula is C13H12N2O2, and it possesses a molecular weight of 232.25 g/mol. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of various pyridine derivatives, including this compound. The compound has been evaluated for its ability to induce cell death in cancer cell lines, specifically MCF-7 (breast cancer) and AGS (gastric cancer) cells.

Table 1: Cytotoxicity Results

| Compound | IC50 (µg/mL) MCF-7 | IC50 (µg/mL) AGS |

|---|---|---|

| This compound | TBD | TBD |

| Compound 4j | 510 | 4.90 |

| Compound 4r | 0.17 | 4.97 |

Note: TBD indicates that specific IC50 values for the compound are yet to be determined in the referenced studies.

In a comparative analysis, other derivatives such as compounds 4j and 4r exhibited potent cytotoxicity against AGS cells, suggesting that modifications to the pyridine structure can enhance biological activity .

The mechanism by which this compound exerts its cytotoxic effects is thought to involve interactions with cellular pathways that regulate apoptosis and cell proliferation. Similar compounds have been shown to inhibit critical enzymes involved in tumorigenesis, leading to increased apoptosis in cancer cells .

Anticancer Properties

The potential anticancer properties of this compound make it a candidate for further development in cancer therapeutics. The structural features that facilitate its interaction with biological targets suggest that it may serve as a lead compound for designing more potent anticancer agents.

Anti-inflammatory Activity

In addition to its cytotoxic effects, derivatives of this compound have demonstrated anti-inflammatory activity. Studies indicate that certain modifications can enhance this activity beyond that of established anti-inflammatory agents like curcumin . This dual functionality could make it valuable in treating conditions characterized by both inflammation and cancer.

Case Studies and Research Findings

Research focusing on similar pyridine derivatives has provided insights into structure-activity relationships (SAR) that can guide future investigations into the optimization of this compound.

- Cytotoxicity Studies : A study involving various pyridine derivatives showed that compounds with halogen substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines . This finding suggests that structural modifications can significantly impact biological activity.

- Molecular Docking Studies : Molecular docking studies have indicated potential binding interactions between this compound and key enzymes involved in cancer progression, further supporting its role as a candidate for drug development .

Propriétés

IUPAC Name |

2-amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(14)15-8/h2-7H,1H3,(H2,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRKMSULYFJAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C2=CC=CC=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40542393 | |

| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84596-20-3 | |

| Record name | 2-Amino-6-methyl-5-phenylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40542393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.